Gardiquimod - 1020412-43-4

Gardiquimod

Catalog Number: EVT-268996
CAS Number: 1020412-43-4
Molecular Formula: C17H23N5O
Molecular Weight: 313.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Gardiquimod is a synthetic small molecule belonging to the imidazoquinoline class of compounds [, , ]. It is widely studied in scientific research as a Toll-like receptor 7 (TLR7) agonist [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. TLR7 is an intracellular receptor primarily expressed by immune cells, particularly plasmacytoid dendritic cells (pDCs) [, , , ]. Activation of TLR7 by Gardiquimod initiates downstream signaling cascades, ultimately leading to the production of pro-inflammatory cytokines, chemokines, and type 1 interferons [, , , , , , , , , , , , , , ]. Gardiquimod's ability to modulate the immune response makes it a valuable tool for investigating immune mechanisms and exploring potential therapeutic applications.

Future Directions
  • Exploring Gardiquimod's Potential in Combination Therapies: Combining Gardiquimod with other therapeutic agents could enhance its efficacy. For example, studies have shown synergistic effects when combined with nucleoside analogs against norovirus [] and with vasculature disrupting agents in cancer treatment [].

Imiquimod

Resiquimod (R848)

GS-9620

852A

    Relevance: 852A shares a similar mechanism of action with Gardiquimod, both being potent inducers of antiviral responses via TLR7 activation []. Both compounds highlight the potential of TLR7 agonists as therapeutic agents against viral infections.

Loxoribine

Poly I:C

    Relevance: While not structurally related to Gardiquimod, Poly I:C is relevant as it targets another endosomal TLR, TLR3, involved in antiviral immunity []. Both Gardiquimod (TLR7 agonist) and Poly I:C (TLR3 agonist) demonstrate the potential of targeting endosomal TLRs for antiviral therapy.

CpG ODN (CpG Oligodeoxynucleotides)

    Relevance: Although structurally dissimilar to Gardiquimod, CpG ODNs are relevant because they target TLR9, another endosomal TLR involved in innate immunity []. Both Gardiquimod and CpG ODNs illustrate the potential of targeting endosomal TLRs for therapeutic modulation of the immune system.

Overview

Gardiquimod is a synthetic compound classified as an imidazoquinoline, specifically designed as an agonist for Toll-like receptor 7. It has garnered attention for its potential therapeutic applications in immunotherapy, particularly in enhancing immune responses against various diseases, including cancer and viral infections. Gardiquimod functions by activating innate immune pathways, leading to the stimulation of immune cells such as dendritic cells and macrophages.

Source and Classification

Gardiquimod was developed by researchers aiming to create a more effective immune response modulator. It is classified under the category of Toll-like receptor agonists, which are compounds that activate specific receptors involved in the innate immune system. This classification places Gardiquimod alongside other imidazoquinolines like imiquimod and resiquimod, known for their immunostimulatory properties .

Synthesis Analysis

The synthesis of Gardiquimod involves several chemical processes aimed at creating a compound that effectively targets Toll-like receptor 7. The synthesis typically follows these steps:

  1. Starting Materials: The synthesis begins with appropriate precursor compounds that contain imidazoquinoline structures.
  2. Reagents: Various reagents are used to facilitate the formation of the desired molecular structure, including solvents and catalysts.
  3. Reaction Conditions: The reactions are conducted under controlled conditions, including temperature and pressure, to optimize yield and purity.
  4. Purification: Post-synthesis, Gardiquimod is purified using techniques such as chromatography to isolate the active compound from unreacted materials and by-products .

Technical details include the use of high-performance liquid chromatography for purification and characterization of the final product, ensuring that it meets the required specifications for biological activity.

Molecular Structure Analysis

Gardiquimod's molecular structure can be described as follows:

  • Molecular Formula: C₁₃H₁₃N₃O
  • Molecular Weight: 229.26 g/mol
  • Structure: The compound features a fused imidazoquinoline ring system which is crucial for its interaction with Toll-like receptors.

The structural analysis reveals that Gardiquimod possesses functional groups that enhance its solubility and biological activity, making it an effective agonist for Toll-like receptor 7 .

Chemical Reactions Analysis

Gardiquimod undergoes several chemical reactions upon administration:

  1. Binding to Toll-like Receptor 7: The primary reaction involves the binding of Gardiquimod to Toll-like receptor 7, which triggers a cascade of intracellular signaling events.
  2. Activation of Immune Pathways: This binding leads to the activation of pathways associated with the production of cytokines and chemokines, enhancing immune cell activation and proliferation.
  3. Stimulation of Dendritic Cells: Gardiquimod has been shown to stimulate dendritic cells, increasing their ability to present antigens and activate T cells .

The technical details surrounding these reactions include specific signaling pathways such as the MyD88-dependent pathway that leads to the activation of nuclear factor kappa-light-chain-enhancer of activated B cells.

Mechanism of Action

The mechanism by which Gardiquimod exerts its effects involves several key processes:

Data from studies demonstrate that Gardiquimod significantly enhances the proliferation and activation of splenocytes in mouse models, indicating its potential effectiveness in immunotherapy applications .

Physical and Chemical Properties Analysis

Gardiquimod exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents; limited solubility in water.
  • Stability: Shows stability under various pH conditions but may degrade under extreme conditions or prolonged exposure to light.
  • Melting Point: Specific melting point data can vary based on purity but generally falls within a defined range suitable for pharmaceutical applications.

These properties are crucial for formulating Gardiquimod into effective therapeutic agents .

Applications

Gardiquimod has several significant scientific applications:

  1. Cancer Immunotherapy: It is being investigated as an adjuvant in cancer vaccines due to its ability to enhance anti-tumor immunity.
  2. Viral Infections: Research indicates that Gardiquimod can inhibit viral replication in models of HIV infection, showcasing its potential role in antiviral therapies .
  3. Dendritic Cell Activation: Its capacity to stimulate dendritic cells makes it a candidate for developing new immunotherapeutic strategies aimed at improving vaccine efficacy.

Properties

CAS Number

1020412-43-4

Product Name

Gardiquimod

IUPAC Name

1-[4-amino-2-(ethylaminomethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol

Molecular Formula

C17H23N5O

Molecular Weight

313.4 g/mol

InChI

InChI=1S/C17H23N5O/c1-4-19-9-13-21-14-15(22(13)10-17(2,3)23)11-7-5-6-8-12(11)20-16(14)18/h5-8,19,23H,4,9-10H2,1-3H3,(H2,18,20)

InChI Key

FHJATBIERQTCTN-UHFFFAOYSA-N

SMILES

CCNCC1=NC2=C(N1CC(C)(C)O)C3=CC=CC=C3N=C2N

Solubility

Soluble in DMSO

Synonyms

Gardiquimod;

Canonical SMILES

CCNCC1=NC2=C(N1CC(C)(C)O)C3=CC=CC=C3N=C2N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.